4-[(Butylsulfanyl)methyl]-1,3-dioxolane
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Overview
Description
4-[(Butylsulfanyl)methyl]-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a butylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butylsulfanyl)methyl]-1,3-dioxolane typically involves the reaction of a dioxolane derivative with a butylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated dioxolane reacts with butylthiol in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(Butylsulfanyl)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated dioxolane derivatives.
Substitution: Various substituted dioxolane compounds depending on the nucleophile used.
Scientific Research Applications
4-[(Butylsulfanyl)methyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Butylsulfanyl)methyl]-1,3-dioxolane involves its interaction with molecular targets through its sulfanyl group. This group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(Alkylsulfanyl)methyl]-1,3-dioxolane: Similar structure with different alkyl groups.
4-[(Butylsulfanyl)methyl]-1,2-benzenediol: Contains a benzenediol ring instead of a dioxolane ring.
S-[(tert-Butylsulfanyl)methyl] O,O-diethyl phosphorodithioate: An organophosphate compound with a similar sulfanyl group.
Uniqueness
4-[(Butylsulfanyl)methyl]-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a butylsulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
135605-35-5 |
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Molecular Formula |
C8H16O2S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
4-(butylsulfanylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2S/c1-2-3-4-11-6-8-5-9-7-10-8/h8H,2-7H2,1H3 |
InChI Key |
ZJUMHDXKRCRISI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1COCO1 |
Origin of Product |
United States |
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